

# A Comprehensive Technical Guide to 4-tert-butyl-3-nitroaniline

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## Compound of Interest

Compound Name: 4-Tert-butyl-3-nitroaniline

Cat. No.: B181344

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## Abstract

This technical guide provides a detailed overview of **4-tert-butyl-3-nitroaniline** (CAS No. 31951-12-9), a substituted nitroaromatic amine. The document is structured to serve researchers, scientists, and professionals in drug development by consolidating essential data on its core physicochemical properties, with a primary focus on its molecular weight. Furthermore, this guide outlines a plausible synthetic pathway and presents detailed, field-proven protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to provide practical insights for laboratory application.

## Introduction and Compound Profile

**4-tert-butyl-3-nitroaniline** is a member of the nitroaniline class of compounds, characterized by a benzene ring substituted with an amino ( $-NH_2$ ), a nitro ( $-NO_2$ ), and a bulky tert-butyl group. The relative positions of these functional groups—particularly the electron-withdrawing nitro group and the electron-donating amino group—govern the molecule's electronic properties, reactivity, and potential applications. Nitroanilines, in general, are crucial intermediates in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors.<sup>[1][2]</sup> The presence of the tert-butyl group in this specific molecule is expected to enhance its solubility in nonpolar organic solvents and introduce significant steric effects that can influence its reactivity in chemical synthesis.

The accurate determination of its molecular weight and a thorough understanding of its chemical profile are foundational for its use in quantitative analysis, reaction stoichiometry, and material characterization.

## Physicochemical Properties and Molecular Structure

The fundamental properties of **4-tert-butyl-3-nitroaniline** are summarized below. The molecular weight is a critical parameter for any quantitative work, including preparation of standard solutions and stoichiometric calculations for synthesis.

### Core Properties

A compilation of essential identifiers and computed chemical properties provides a foundational understanding of **4-tert-butyl-3-nitroaniline**.

Property	Value	Source
IUPAC Name	4-tert-butyl-3-nitroaniline	PubChem[3][4]
Synonyms	3-nitro-4-tert-butylaniline	ChemScene[5]
CAS Number	31951-12-9	Matrix Scientific[6]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	Biosynth
Molecular Weight	194.23 g/mol	ChemScene, PubChem[4][5]
Monoisotopic Mass	194.105527694 Da	PubChem[3][4]
Physical Form	Solid	Sigma-Aldrich
Topological Polar Surface Area (TPSA)	69.16 Å <sup>2</sup>	ChemScene[5]
Predicted LogP	2.47 - 2.7	ChemScene, PubChemLite[5][7]

## Molecular Structure

The structure of **4-tert-butyl-3-nitroaniline** is defined by the ortho-positioning of the nitro group relative to the amino group on the 4-tert-butylaniline backbone.



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Caption: Proposed synthetic workflow for **4-tert-butyl-3-nitroaniline**.

This multi-step process, analogous to general methods for preparing substituted nitroanilines, ensures higher regioselectivity and minimizes oxidation. [8][9]

## Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of **4-tert-butyl-3-nitroaniline**. The following protocols are based on standard methodologies for the analysis of nitroanilines and related compounds. [3][10][11]

## High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically effective for separating nitroanilines from starting materials and byproducts.

- Objective: To determine the purity of a **4-tert-butyl-3-nitroaniline** sample and quantify it against a standard.
- Instrumentation:
  - HPLC system with a UV-Vis detector.
  - C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Methodology:
  - Standard Preparation: Accurately weigh ~10 mg of a reference standard of **4-tert-butyl-3-nitroaniline** and dissolve in a 10 mL volumetric flask using methanol or acetonitrile to

create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

- Sample Preparation: Prepare a sample solution at a concentration of ~10 µg/mL in the mobile phase.
- Chromatographic Conditions:
  - Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Column Temperature: 30 °C.
  - Detection Wavelength: Set based on a UV scan; likely in the range of 240-280 nm or ~380 nm, characteristic for nitroanilines.
- Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by area percent and its concentration by comparing its peak area to the calibration curve.
- Causality: The C18 stationary phase provides excellent retention for moderately polar compounds like nitroanilines. The acetonitrile/water mobile phase allows for fine-tuning of the retention time. UV detection is highly sensitive for aromatic compounds containing chromophores like the nitro group.

## Spectroscopic Characterization

NMR provides detailed information about the molecular structure. Predicted chemical shifts are based on the analysis of related structures such as 4-tert-butylaniline and other substituted nitroanilines. [\[12\]](#)[\[13\]](#)[\[14\]](#)

- <sup>1</sup>H NMR (Proton NMR)

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Expected Signals:
  - ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
  - ~4.0-5.5 ppm (broad singlet, 2H): The two protons of the amino ( $-\text{NH}_2$ ) group. The chemical shift can vary significantly based on solvent and concentration.
  - ~6.8-7.5 ppm (multiplet, 3H): Three protons on the aromatic ring. The substitution pattern will result in a complex splitting pattern (likely an ABX system or similar), with distinct signals for the protons ortho and meta to the amino group. The proton adjacent to the nitro group will be the most downfield.
- $^{13}\text{C}$  NMR (Carbon NMR)
  - Expected Signals:
    - ~31 ppm: Methyl carbons of the tert-butyl group.
    - ~35 ppm: Quaternary carbon of the tert-butyl group.
    - ~110-155 ppm: Six distinct signals for the aromatic carbons, with carbons attached to the nitro and amino groups being the most deshielded.

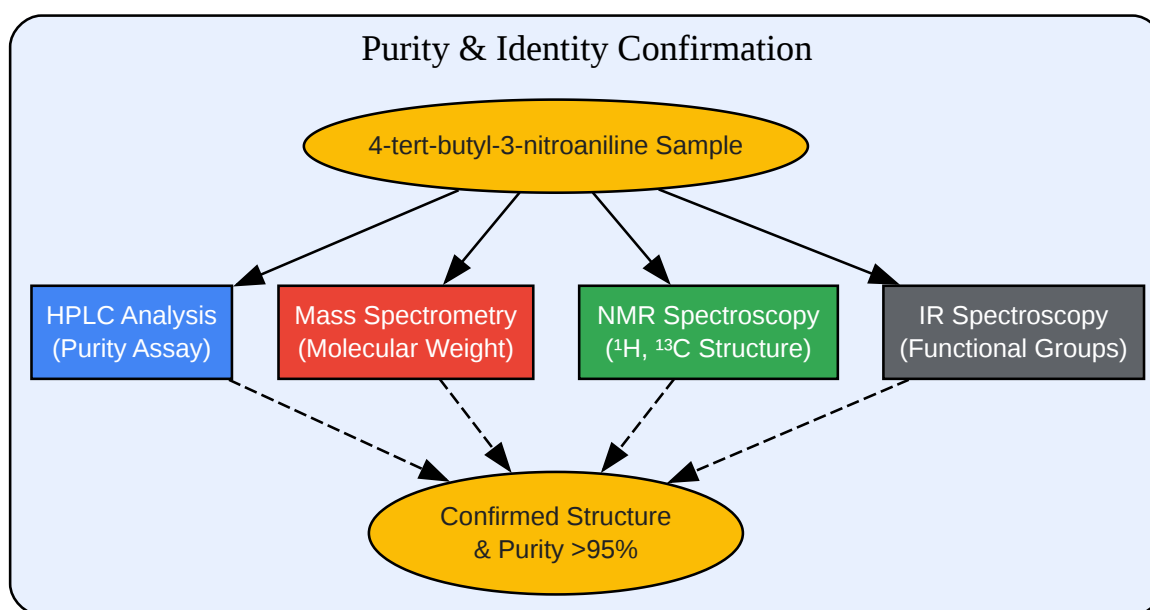
IR spectroscopy is used to identify the presence of key functional groups.

- Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
- Expected Characteristic Peaks: [15][16][17] \*  $3500\text{-}3300\text{ cm}^{-1}$  (two bands): Asymmetric and symmetric N-H stretching of the primary amine.
  - $2960\text{-}2870\text{ cm}^{-1}$  (strong): C-H stretching of the tert-butyl group.
  - $\sim 1620\text{ cm}^{-1}$ : N-H bending (scissoring) vibration.
  - $\sim 1530\text{ cm}^{-1}$  (strong): Asymmetric  $\text{NO}_2$  stretching.

- $\sim 1350\text{ cm}^{-1}$  (strong): Symmetric  $\text{NO}_2$  stretching.

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Technique: Electrospray Ionization (ESI) or Electron Impact (EI).
- Expected Results:
  - Molecular Ion Peak ( $\text{M}^+$ ): At  $m/z = 194.11$  (for EI) or  $[\text{M}+\text{H}]^+$  at  $m/z = 195.11$  (for ESI). [7] \*
  - Key Fragments: Common fragmentation would involve the loss of a methyl group ( $[\text{M}-15]^+$ ), resulting in a peak at  $m/z \sim 179$ , or the loss of the entire nitro group ( $[\text{M}-46]^+$ ) at  $m/z \sim 148$ .



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Caption: A typical analytical workflow for compound validation.

## Safety and Handling

**4-tert-butyl-3-nitroaniline** is classified as a hazardous substance and requires careful handling to minimize exposure.

- Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also cause an allergic skin reaction. [3] A full review of the Safety Data Sheet (SDS) is mandatory before handling. [18]\* Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood. [18]\* Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere. [5]

## Conclusion

**4-tert-butyl-3-nitroaniline** is a valuable chemical intermediate with a precise molecular weight of 194.23 g/mol. This guide provides a comprehensive framework for its synthesis and analytical validation, empowering researchers with the necessary technical details for its effective use. The provided protocols for HPLC and various spectroscopic methods serve as a robust starting point for quality control and structural confirmation. Adherence to strict safety protocols is paramount when handling this compound.

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